molecular formula C18H17N3OS B14112882 N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)propanamide

N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B14112882
M. Wt: 323.4 g/mol
InChI Key: NPFBGDAJQKCPPG-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)propanamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common route starts with the formation of the pyrazole ring, followed by the introduction of the phenyl group and the thioether linkage. The final step involves the formation of the propanamide moiety.

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Thioether Linkage Formation: This step involves the reaction of a thiol with a halogenated intermediate.

    Propanamide Formation: The final step involves the reaction of the intermediate with a suitable amine under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)propanamide can be compared with other compounds that feature similar structural motifs, such as:

    N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-(3-(1H-pyrazol-3-yl)phenyl)-3-(phenylthio)benzamide: Similar structure but with a benzamide group instead of a propanamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

3-phenylsulfanyl-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C18H17N3OS/c22-18(10-12-23-16-7-2-1-3-8-16)20-15-6-4-5-14(13-15)17-9-11-19-21-17/h1-9,11,13H,10,12H2,(H,19,21)(H,20,22)

InChI Key

NPFBGDAJQKCPPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C3=CC=NN3

Origin of Product

United States

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